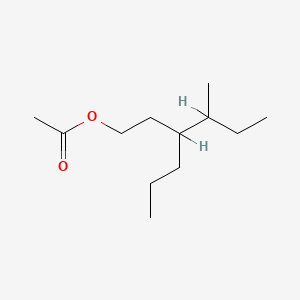
Sebacato de dihexilo
Descripción general
Descripción
Dihexyl sebacate is an organic compound that belongs to the class of esters. It is formed by the esterification of sebacic acid with hexyl alcohol. This compound is known for its excellent plasticizing properties, making it a valuable additive in various industrial applications. Dihexyl sebacate is a colorless to slightly yellow oily liquid with low volatility and good thermal stability.
Aplicaciones Científicas De Investigación
Dihexyl sebacate has a wide range of applications in scientific research and industry :
Plasticizer: It is used as a plasticizer in the production of flexible plastics, improving their flexibility and durability.
Lubricant: Dihexyl sebacate is used as a lubricant in various industrial applications due to its excellent lubricating properties.
Cosmetics: It is used in cosmetic formulations as an emollient and skin conditioning agent.
Biomedical Research: Dihexyl sebacate is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Mecanismo De Acción
Dihexyl sebacate, also known as dihexyl decanedioate, is a compound with the molecular formula C22H42O4 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Similar compounds such as dibutyl sebacate are known to be used as plasticizers in the production of plastics . It’s plausible that dihexyl sebacate may have similar targets, interacting with polymeric materials to increase their flexibility and durability .
Mode of Action
As a potential plasticizer, it may interact with polymeric materials, integrating into their structure to increase flexibility and durability
Biochemical Pathways
Related compounds such as phthalates are known to undergo initial hydrolytic degradation, followed by assimilation of the hydrolyzed products into the tricarboxylic acid (tca) cycle
Pharmacokinetics
Its physical properties, such as being a colorless and transparent liquid at room temperature , may influence its bioavailability
Result of Action
As a potential plasticizer, it may influence the physical properties of polymeric materials, increasing their flexibility and durability
Action Environment
The action, efficacy, and stability of dihexyl sebacate may be influenced by various environmental factors. For instance, temperature could affect its physical state and therefore its action as a potential plasticizer
Análisis Bioquímico
Biochemical Properties
It is known that esters like dihexyl sebacate can undergo hydrolysis in the presence of enzymes such as esterases or lipases, breaking down into alcohol and acid components . This process could potentially involve interactions with various enzymes and proteins, but specific interactions of dihexyl sebacate with biomolecules have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of dihexyl sebacate is not well-understood. As an ester, it could potentially undergo hydrolysis within cells, a process that could be catalyzed by enzymes such as esterases or lipases. This could result in the production of hexanol and sebacic acid, which could then participate in various biochemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to dihexyl sebacate have not been reported.
Metabolic Pathways
The metabolic pathways involving dihexyl sebacate are not well-characterized. As an ester, it could potentially be metabolized through hydrolysis, yielding hexanol and sebacic acid . The specific enzymes or cofactors involved in this process, as well as any effects on metabolic flux or metabolite levels, have not been reported.
Transport and Distribution
Given its lipophilic nature, it could potentially diffuse across cellular membranes . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.
Subcellular Localization
The subcellular localization of dihexyl sebacate is not well-documented. As a lipophilic compound, it could potentially associate with lipid-rich areas of the cell, such as the plasma membrane or intracellular lipid droplets. Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dihexyl sebacate typically involves the esterification reaction between sebacic acid and hexyl alcohol. The reaction is catalyzed by concentrated sulfuric acid. The process can be summarized as follows :
Esterification Reaction: Sebacic acid and hexyl alcohol are added to a reaction kettle along with concentrated sulfuric acid. The mixture is stirred and heated to initiate the boiling reaction under micro-vacuum conditions. The reaction is maintained in a boiling reflux state to separate water from the mixture.
Washing: Water is added to the mixture obtained from the esterification reaction. The mixture is stirred uniformly, allowed to stand, and then layered to remove the water layer.
Dealcoholization: The washed mixture undergoes dealcoholization to obtain a crude product of dihexyl sebacate.
Refining and Filtering: The crude product is refined and filtered to obtain the final product.
Industrial Production Methods: The industrial production of dihexyl sebacate follows the same basic steps as the laboratory synthesis but on a larger scale. The process is designed to be efficient, cost-effective, and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Dihexyl sebacate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dihexyl sebacate can hydrolyze to form sebacic acid and hexyl alcohol.
Oxidation: Under oxidative conditions, dihexyl sebacate can be oxidized to form sebacic acid and other oxidation products.
Transesterification: Dihexyl sebacate can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Sebacic acid and hexyl alcohol.
Oxidation: Sebacic acid and other oxidation products.
Transesterification: Different esters depending on the alcohol used.
Comparación Con Compuestos Similares
- Diisononyl phthalate
- Di-2-propyl heptyl phthalate
- Di-2-ethylhexyl sebacate
Dihexyl sebacate stands out for its specific combination of properties, making it a versatile and valuable compound in various applications.
Propiedades
IUPAC Name |
dihexyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDSVPVVYHXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179251 | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2449-10-7 | |
| Record name | Dihexyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)











![3-{[3-(Dimethylamino)propyl]amino}propanenitrile](/img/structure/B1617588.png)
